ML-211
Overview
Description
ML-211 is a carbamate-based dual inhibitor of acyl-protein thioesterase 1 (APT1) and lysophospholipase 1 (LYPLA1), with an inhibitory concentration (IC50) of 17 nanomolar. It also inhibits lysophospholipase 2 (LYPLA2) with an IC50 of 30 nanomolar . Additionally, this compound inhibits the serine hydrolase alpha/beta hydrolase domain-containing protein 11 (ABHD11) with an IC50 value of 10 nanomolar but is more than 50-fold selective for lysophospholipase in a panel of 20 additional serine hydrolases .
Mechanism of Action
Target of Action
The primary targets of this compound, also known as ML211 , are lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2) . These enzymes play a crucial role in lipid metabolism and cellular homeostasis.
Mode of Action
ML211 acts as a potent, dual inhibitor of LYPLA1 and LYPLA2 . It binds to these enzymes, inhibiting their activity. This inhibition blocks the process of de-palmitoylation in mammalian cells .
Result of Action
The inhibition of LYPLA1 and LYPLA2 by ML211 leads to the disruption of lipid metabolism and cellular processes associated with these enzymes . The exact molecular and cellular effects are subject to ongoing research.
Action Environment
The action, efficacy, and stability of ML211 can be influenced by various environmental factors. For instance, the compound is stable at a storage temperature of 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions
ML-211 is synthesized through a series of chemical reactions involving carbamate formation. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of automated reactors and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ML-211 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized carbamate derivatives, while reduction may produce reduced carbamate forms .
Scientific Research Applications
ML-211 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of acyl-protein thioesterase and lysophospholipase enzymes.
Biology: Employed in research to understand the role of lysophospholipase in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where lysophospholipase activity is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of enzyme inhibitors and as a reference compound in drug discovery.
Comparison with Similar Compounds
ML-211 is unique in its dual inhibition of acyl-protein thioesterase 1 and lysophospholipase 1. Similar compounds include:
ML-226: Another dual inhibitor of lysophospholipase 1 and lysophospholipase 2, but with different selectivity and potency profiles.
LYPLA1 Inhibitors: Compounds specifically targeting lysophospholipase 1 without affecting lysophospholipase 2.
ABHD11 Inhibitors: Compounds that inhibit alpha/beta hydrolase domain-containing protein 11 with varying degrees of selectivity.
This compound stands out due to its high selectivity for lysophospholipase enzymes and its ability to inhibit multiple targets within the same enzyme family .
Properties
IUPAC Name |
(4-tert-butylpiperidin-1-yl)-[4-[hydroxy(diphenyl)methyl]triazol-2-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-24(2,3)19-14-16-28(17-15-19)23(30)29-26-18-22(27-29)25(31,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,31H,14-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTMHNPBMQCQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(CC1)C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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